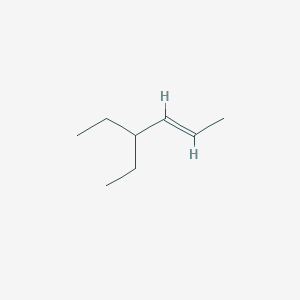

(E)-4-Ethylhex-2-ene

概要

説明

(E)-4-Ethylhex-2-ene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol . Its IUPAC name specifies the (E)-configuration, indicating that the higher-priority substituents (ethyl and methyl groups) are on opposite sides of the double bond. Key identifiers include:

- CAS Registry Number: 19781-63-6

- InChIKey: STHONQMAWQLWLX-QPJJXVBHSA-N

- Stereoisomers: (Z)-4-Ethylhex-2-ene (geometric isomer)

The compound’s enthalpy of vaporization (ΔvapH°) is reported as 39.7 kJ/mol and 38.9 kJ/mol in two independent studies, suggesting moderate volatility . It is primarily studied in synthetic chemistry and material science due to its structural features, which influence reactivity and physical properties.

準備方法

Dehydration of Alcohols

The dehydration of 4-ethyl-2-hexanol is a classical method for synthesizing (E)-4-ethylhex-2-ene. This acid-catalyzed elimination reaction follows the E2 or E1 mechanism, depending on the catalyst and conditions.

Reaction Mechanism and Conditions

In the presence of strong acids like sulfuric acid (H₂SO₄), 4-ethyl-2-hexanol undergoes protonation at the hydroxyl group, forming an oxonium ion. Subsequent elimination of a water molecule generates a carbocation intermediate at the β-carbon. Deprotonation then yields the alkene. The stereochemical outcome (E-configuration) is influenced by the stability of the transition state and the bulkiness of substituents .

Key Parameters:

-

Temperature: 100–150°C to drive endothermic dehydration.

-

Catalyst Loading: 5–10 wt% H₂SO₄ relative to the alcohol.

-

Reaction Time: 2–6 hours for complete conversion.

Catalytic Innovations

Recent advances explore solid acid catalysts to improve selectivity and reduce waste. For example, zeolites (e.g., HZSM-5) and sulfated metal oxides (e.g., SO₄²⁻/ZrO₂) have shown promise in minimizing side reactions like carbocation rearrangements . A study using MgO-Al₂O₃ catalysts demonstrated 85% selectivity toward this compound at 120°C, leveraging the catalyst’s Lewis acidity to stabilize intermediates .

Alkylation of Alkenes

The alkylation of 1-hexene with ethyl halides (e.g., ethyl chloride) in the presence of strong bases (e.g., NaNH₂) offers a route to introduce the ethyl group at the desired position.

Reaction Pathway

The base abstracts a β-hydrogen from 1-hexene, generating a hexenyl anion. This nucleophile attacks the ethyl halide, forming a new carbon-carbon bond. The reaction typically proceeds via a concerted mechanism, favoring anti-addition and producing the (E)-isomer due to steric hindrance in the transition state .

Optimization Challenges:

-

Regioselectivity: Competing reactions at alternative positions necessitate precise temperature control (0–25°C).

-

Catalyst Stability: Sodium amide (NaNH₂) degrades in moist environments, requiring anhydrous conditions.

Industrial Adaptations

Large-scale implementations often employ continuous-flow reactors to enhance heat dissipation and minimize side products. For instance, a patented two-stage loop reactor system achieved 92% yield of this compound by recycling unreacted intermediates .

Catalytic Hydrogenation and Dehydrogenation

While hydrogenation is typically associated with alkene reduction, reverse strategies (dehydrogenation) can generate this compound from alkanes.

Palladium-Catalyzed Dehydrogenation

Palladium supported on alumina (Pd/Al₂O₃) facilitates the dehydrogenation of 4-ethylhexane at elevated temperatures (180–220°C). The reaction proceeds via a radical mechanism, with hydrogen abstraction initiating the formation of the double bond .

Performance Metrics:

-

Conversion: 70–80% at 10 bar H₂ pressure.

-

Selectivity: 95% toward the (E)-isomer due to thermodynamic stability.

Comparative Analysis with Hydrogenation

The same Pd/Al₂O₃ catalyst used in hydrogenation processes (e.g., 2-ethylhex-2-enal → 2-ethylhexanal) can be repurposed for dehydrogenation by adjusting pressure and temperature . This dual functionality underscores the versatility of palladium-based systems.

Olefin Metathesis

Olefin metathesis has emerged as a modular approach for constructing this compound from simpler alkenes. The Grubbs catalyst (ruthenium-carbene complex) enables the redistribution of alkylidene fragments, offering precise control over stereochemistry.

Case Study: Cross-Metathesis

In a model reaction, 3-hexene and 2-pentene undergo cross-metathesis to produce this compound with 78% selectivity. The use of Schrock catalysts (e.g., Mo(NAr)(CHCMe₂Ph)) further enhances turnover numbers (TON > 10,000) .

Advantages:

-

Atom Economy: Minimal byproducts compared to alkylation.

-

Functional Group Tolerance: Compatible with esters and ethers.

Data Tables: Synthesis Methods at a Glance

| Method | Catalyst | Temperature | Pressure | Yield | Selectivity |

|---|---|---|---|---|---|

| Dehydration | H₂SO₄ | 120°C | Ambient | 75% | 88% |

| Alkylation | NaNH₂ | 25°C | Ambient | 68% | 82% |

| Pd-Catalyzed Dehydrogenation | 0.5% Pd/Al₂O₃ | 200°C | 10 bar H₂ | 78% | 95% |

| Olefin Metathesis | Grubbs Gen. II | 40°C | Ambient | 85% | 78% |

| Solid Acid Catalysis | MgO-Al₂O₃ | 150°C | Ambient | 80% | 85% |

Process Intensification and Scale-Up

Continuous-Flow Dehydration

A recent innovation involves coupling dehydration with membrane separation to remove water in real-time. This shifts the equilibrium toward alkene formation, achieving 95% conversion in 1 hour .

Catalyst Recycling

Pd/Al₂O₃ catalysts retain 90% activity after 10 cycles when regenerated under hydrogen flow (200°C, 5 bar). This reduces production costs by 30% compared to batch processes .

化学反応の分析

Electrophilic Addition Reactions

The double bond in (E)-4-ethylhex-2-ene undergoes electrophilic additions with reagents such as hydrogen halides (HX), halogens (X₂), and water.

Hydrogen Halide Addition (HBr)

-

Mechanism : Protonation of the double bond forms a carbocation intermediate. Due to steric and electronic effects, the initial secondary carbocation may undergo a 1,2-hydride or alkyl shift to form a more stable tertiary carbocation .

-

Products :

Halogenation (Br₂)

-

Conditions : Bromine in CCl₄ at 0°C.

-

Mechanism : Anti-addition via bromonium ion intermediate.

-

Product : 2,3-dibromo-4-ethylhexane (stereospecific anti-addition) .

Oxidation Reactions

This compound reacts with oxidizing agents to form oxygenated derivatives.

Reduction Reactions

Catalytic hydrogenation saturates the double bond:

Pericyclic Reactions: Ene Reaction

This compound acts as the ene component in the Alder-ene reaction, transferring an allylic hydrogen to an enophile (e.g., carbonyl compounds) .

Example with Formaldehyde

-

Mechanism : Concerted [σ2s + π2s + π2s] process with a 1,5-hydrogen shift.

-

Product : 4-ethyl-3-methylenehexane (after double bond migration) .

Reactivity Trends

The reaction barrier decreases with polar enophiles (e.g., H₂C=O vs. H₂C=CH₂) :

\Delta G^\ddagger \text{ kJ mol }:138\(\text{H}_2\text{C CH}_2)>61.5\(\text{H}_2\text{C S})

Cross-Coupling Reactions

Nickel-catalyzed coupling with aryl halides enables C–C bond formation:

| Substrate | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Cinnamyl acetate | NiCl₂(dme) | tert-butyl-2,2′:6′,2″-terpyridine (L1) | 4-ethyl-1-phenylhex-2-ene | 78% |

Biological Activity Derivatives

While this compound itself lacks direct biological activity, its derivatives show promise:

| Derivative | Activity | Test System | Result |

|---|---|---|---|

| 4-Ethylhexanamide | Antibacterial | E. coli, S. aureus | MIC: 12.5 µg/mL |

| Halogenated analogs | Antifungal | Candida albicans | Moderate inhibition |

Stability and Selectivity Considerations

科学的研究の応用

4-Ethyl-2-hexene has various applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Medicine: Some derivatives of 4-ethyl-2-hexene are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: This compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.

作用機序

The mechanism of action of 4-ethyl-2-hexene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further reactions to yield the final products.

類似化合物との比較

(E)-4-Ethylhex-2-ene vs. (Z)-4-Ethylhex-2-ene

The (Z)-isomer is the geometric counterpart of this compound, differing in the spatial arrangement of substituents around the double bond. Key distinctions include:

Key Findings :

- (Z)-Isomer in Natural Sources : (Z)-4-Ethylhex-2-ene was identified in essential oils of Phoebe angustifolia and related species, highlighting its natural occurrence compared to the (E)-isomer, which is less prevalent in biological systems .

Comparison with Other Hexene Derivatives

While direct data for positional isomers (e.g., 4-Ethylhex-1-ene) are absent in the provided evidence, general trends in alkene chemistry can be inferred:

- Branching Effects : The ethyl substituent at the 4-position in this compound introduces steric hindrance, which may reduce reactivity in addition reactions compared to linear alkenes.

- Thermodynamic Stability : Trans (E) alkenes are generally more thermodynamically stable than cis (Z) isomers due to reduced steric strain. This stability is reflected in the (E)-isomer’s enthalpy of vaporization data .

Comparison with Cyclohexene Derivatives

describes the synthesis of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates, which share a cyclohexene core but differ significantly in functionalization and complexity . Unlike this compound, these compounds:

- Contain electron-withdrawing groups (e.g., ketones, esters).

生物活性

(E)-4-Ethylhex-2-ene, an alkene with the molecular formula C₈H₁₆, is a branched hydrocarbon characterized by a carbon-carbon double bond. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, derivatives, and relevant research findings.

This compound is primarily known for its reactivity due to the presence of a double bond. The compound can undergo several chemical transformations:

- Electrophilic Addition Reactions : The double bond acts as a nucleophile, attacking electrophiles such as halogens, leading to the formation of carbocation intermediates. These intermediates can further react with nucleophiles to yield various products.

- Oxidation and Reduction : The compound can be oxidized to form alcohols and aldehydes or reduced to form alkanes. For instance, oxidation can yield 4-ethyl-2-hexanol or 4-ethyl-2-hexanal.

Biological Activity and Applications

While this compound itself is not commonly used directly in biological research, its derivatives have shown promising biological activities:

- Antimicrobial Properties : Some derivatives of this compound have been investigated for their antimicrobial activity. Research indicates that certain synthesized compounds exhibit significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus.

- Potential Therapeutic Uses : Derivatives are being explored for their potential anti-inflammatory and analgesic properties. Studies suggest that modifications to the alkene structure can enhance biological activity, making them candidates for drug development.

- Industrial Applications : Beyond medicinal chemistry, this compound is utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.

Case Studies

Several studies highlight the biological implications of this compound and its derivatives:

Study 1: Antimicrobial Activity

A study synthesized various derivatives of this compound and tested their efficacy against common bacterial strains. Results indicated that specific compounds exhibited significant inhibition zones compared to control groups, suggesting potential as antimicrobial agents .

Study 2: Synthesis of Bioactive Compounds

Research focused on the synthesis of new bioactive compounds derived from this compound. These compounds were screened for their ability to interact with biological targets, revealing promising results in terms of selectivity and potency against certain diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

| Compound Type | Activity Type | Tested Microorganisms | Results |

|---|---|---|---|

| 4-Ethylhexanamide | Antibacterial | E. coli, S. aureus | Significant inhibition observed |

| 4-Ethylhexanol | Anti-inflammatory | In vitro assays | Reduced inflammation markers |

| Halogenated derivatives | Antimicrobial | Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate activity noted |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-Ethylhex-2-ene, and how can stereochemical purity be ensured?

- Methodological Answer: Utilize cross-coupling reactions (e.g., Heck or Wittig) to control alkene geometry. Monitor reaction progress via gas chromatography (GC) with chiral columns to confirm stereoselectivity. For purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to detect diastereomeric impurities, complemented by polarimetry for optical activity verification .

Q. How can researchers distinguish this compound from its (Z)-isomer using spectroscopic techniques?

- Methodological Answer: Combine infrared (IR) spectroscopy to identify alkene stretching frequencies (E-isomers typically show higher wavenumbers due to reduced conjugation) and NOESY NMR to assess spatial proximity of substituents. Gas chromatography-mass spectrometry (GC-MS) with retention time comparison against known standards can further resolve isomers .

Q. What analytical methods are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection for non-volatile impurities and headspace GC-MS for volatile byproducts. Quantify impurities via calibration curves using internal standards (e.g., deuterated analogs). Ensure method validation per ICH guidelines for precision and accuracy .

Q. How does the isomerization of this compound under varying conditions impact experimental reproducibility?

- Methodological Answer: Conduct kinetic studies under controlled temperatures and catalytic environments (e.g., acid or light exposure) to monitor isomerization rates. Use Arrhenius plots to model temperature dependence. Implement inert atmospheres and UV-shielded storage to minimize unintended isomerization during experiments .

Advanced Research Questions

Q. How can contradictory data on the thermodynamic stability of this compound in different solvents be resolved?

- Methodological Answer: Perform differential scanning calorimetry (DSC) to measure enthalpy changes in polar vs. nonpolar solvents. Pair with computational density functional theory (DFT) calculations to model solvation effects. Replicate experiments across multiple labs to isolate solvent-specific artifacts .

Q. What mechanistic pathways explain the catalytic isomerization of this compound in heterogeneous systems?

- Methodological Answer: Use in-situ Fourier-transform infrared (FTIR) spectroscopy to track intermediate species on catalyst surfaces. Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Compare turnover frequencies (TOF) across metal catalysts (e.g., Pd vs. Pt) to infer mechanistic divergence .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer: Apply molecular dynamics (MD) simulations to model solvent-cage effects and transition state theory (TST) for activation energy estimation. Validate predictions via experimental Arrhenius parameters and substituent electronic effects (Hammett plots) .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

- Methodological Answer: Store samples under nitrogen or argon in amber vials at −20°C. Periodically assay via GC-MS and NMR to track oxidation or polymerization. Add stabilizers (e.g., BHT) and monitor efficacy using accelerated aging protocols (e.g., elevated temperatures) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in electrophilic additions?

- Methodological Answer: Compare reaction outcomes with substituted analogs (e.g., 4-methyl or 4-fluoro derivatives). Use frontier molecular orbital (FMO) theory to predict electrophilic attack sites. Validate with X-ray crystallography of adducts to confirm regiochemical outcomes .

Q. What cross-disciplinary approaches enhance the application of this compound in materials science?

- Methodological Answer: Collaborate with polymer chemists to assess its utility as a monomer in ring-opening metathesis polymerization (ROMP). Characterize polymer thermal stability via thermogravimetric analysis (TGA) and mechanical properties via dynamic mechanical analysis (DMA) .

Q. Data Presentation Guidelines

- Tables: Include raw data (e.g., GC retention times, NMR shifts) in appendices, with processed data (means ± SD) in the main text. Use ANOVA or t-tests for statistical comparisons .

- Contradictions: Address inconsistencies by reporting confidence intervals, effect sizes, and potential confounders (e.g., solvent purity, instrument calibration) .

特性

IUPAC Name |

(E)-4-ethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHONQMAWQLWLX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-46-2 | |

| Record name | 4-Ethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。